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Compound of Interest

Compound Name: 3-Chloropyridine-4-sulfonylfluoride

Cat. No.: B13516890

Get Quote

Executive Summary
3-Chloropyridine-4-sulfonylfluoride (3-Cl-4-Py-SO2F) is a heteroaryl sulfonyl fluoride distinct

from standard benzenesulfonyl fluorides due to its pyridine nitrogen (proton acceptor) and

ortho-chlorine substituent (electronic modulator). In mass spectrometry (MS), it is characterized

by a unique isotopic signature and a fragmentation efficiency driven by the stability of the

chloropyridinyl cation.

This guide compares 3-Cl-4-Py-SO2F against standard alternatives (Benzenesulfonyl fluoride

and Sulfonyl Chlorides), establishing it as a superior diagnostic probe for covalent labeling due

to its resistance to premature hydrolysis and distinct spectral fingerprint.

Product Specifications & Isotopic Signature
Before analyzing fragmentation, the operator must verify the precursor ion using the chlorine

isotope pattern. Unlike non-halogenated SuFEx reagents, 3-Cl-4-Py-SO2F exhibits a

characteristic 3:1 intensity ratio for M and M+2 ions.
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Feature Specification

Formula

C

H

ClFNO

S

Monoisotopic Mass
194.9564 Da (

Cl)

Precursor Ion [M+H]

195.96 (

Cl) / 197.96 (

Cl)

Isotope Ratio

Cl :

Cl

3 : 1 (Diagnostic)

Key Structural Motif
Pyridine N (ESI+ charge site) + Ortho-Cl

(Steric/Electronic activation)

Fragmentation Analysis (ESI-MS/MS)
Mechanism of Action
In Electrospray Ionization (ESI+), the pyridine nitrogen acts as the primary protonation site.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable cleavage of

the C–S bond. This is mechanistically distinct from sulfonamides (which rearrange to lose SO

); sulfonyl fluorides typically eject the entire sulfonyl fluoride moiety or undergo sequential loss.

Primary Pathway: The "Aryl Cation" Driver
The dominant fragmentation event is the heterolytic cleavage of the C–S bond, generating a

resonance-stabilized 3-chloropyridinium cation.
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Precursor Selection:

196.0 (100%) and 198.0 (33%).

Primary Fragmentation: Loss of neutral SO

F radical/group (

m 83).

Result:

112.0 / 114.0 (3-Chloropyridinium cation).

Note: This ion retains the chlorine atom, preserving the 3:1 isotope pattern, which serves

as a secondary validation check.

Secondary Fragmentation: Ring Disintegration.

The pyridinium cation eliminates neutral HCN (Hydrogen Cyanide, 27 Da), a classic

pyridine ring collapse.

Result:

85.0 / 87.0 (Chlorovinyl cation species).

Diagnostic Ion Table
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m/z (approx) Ion Identity Origin Diagnostic Value

196 / 198 [M+H] Protonated Parent
High: Confirms intact

warhead.

176 / 178 [M-F] Hydrolysis Artifact

Medium: Indicates

sample degradation

(Sulfonic acid form).

112 / 114

[C

H

ClN]

Base Peak (Loss of

SO

F)

Critical: Confirming

core scaffold. Retains

Cl pattern.

85 / 87

[C

H

Cl]

Secondary (Loss of

HCN)

High: Validates

pyridine ring structure.

Comparative Performance Analysis
This section evaluates 3-Cl-4-Py-SO2F against its two most common alternatives in drug

discovery workflows.

Comparison 1: vs. Benzenesulfonyl Fluoride (BSF)
Ionization Efficiency: 3-Cl-4-Py-SO2F is superior in ESI+. The pyridine nitrogen (

of conjugate acid ~3-4) protonates readily. BSF lacks a basic nitrogen, often requiring adduct
formation (

or

) which complicates MS/MS fragmentation.

Spectral Clarity: BSF produces a generic phenyl cation (

77). 3-Cl-4-Py-SO2F produces a distinct chloro-pyridyl cation (
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112/114), which is easily distinguished from biological background noise.

Comparison 2: vs. 3-Chloropyridine-4-sulfonyl Chloride
Stability (Hydrolysis): The sulfonyl chloride analog hydrolyzes rapidly in aqueous LC buffers

(forming sulfonic acid,

194). 3-Cl-4-Py-SO2F is stable in water/acetonitrile mixtures, allowing detection of the intact
reagent.

Fragmentation: The chloride analog loses SO

Cl easily, but the rapid degradation often means the operator only sees the hydrolysis
product. The fluoride's stability ensures the MS spectrum reflects the active reagent.

Performance Summary Matrix
Feature 3-Cl-4-Py-SO2F

Benzenesulfonyl
Fluoride

Sulfonyl Chloride
Analog

Aqueous Stability High (SuFEx ready) High
Low (Rapid

Hydrolysis)

ESI+ Response Excellent (Pyridine N) Poor (Neutral) Variable

Diagnostic Specificity
High (Cl Isotope +

Pyridine)
Low (Generic Phenyl) Medium

Visualizing the Fragmentation Pathway[3][4]
The following diagram illustrates the specific fragmentation logic for 3-Chloropyridine-4-
sulfonylfluoride, highlighting the retention of the chlorine isotope signature.
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Precursor [M+H]+
m/z 196 (100%) / 198 (33%)

(Intact Reagent)

Primary Fragment [M - SO2F]+
m/z 112 (100%) / 114 (33%)
(3-Chloropyridinium Cation)

CID: Loss of SO2F (-83 Da)
C-S Bond Cleavage

Hydrolysis Artifact [M - F + OH]+
m/z 194

(Sulfonic Acid)

In-source Decay / H2O

Secondary Fragment [M - SO2F - HCN]+
m/z 85 / 87

(Ring Contraction)

Loss of HCN (-27 Da)
Pyridine Ring Break

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway of 3-Chloropyridine-4-sulfonylfluoride showing the

diagnostic retention of the chlorine isotope pattern (3:1) in the primary fragment.

Experimental Protocol: Characterization Workflow
To replicate these results, use the following self-validating protocol. This minimizes in-source

hydrolysis and maximizes signal for the intact fluoride.

Step 1: Sample Preparation
Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH) to prevent potential

nucleophilic attack by the solvent (solvolysis) if the source is heated.

Concentration: Prepare a 10 µM stock solution in 100% MeCN. Dilute to 1 µM in 50:50

MeCN:H

O + 0.1% Formic Acid immediately prior to injection.

Critical Control:Do not let the sample sit in aqueous acidic buffer for >4 hours. Although

stable, T
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varies with pH.

Step 2: LC-MS Parameters
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: Fast ramp (5% B to 95% B in 2 minutes) to elute the hydrophobic fluoride quickly.

Source Conditions (ESI+):

Capillary Voltage: 3.5 kV.

Source Temp: < 300°C (Keep lower to prevent thermal degradation of the S-F bond).

Cone Voltage: 20-30 V.

Step 3: Data Validation (The "3-Point Check")
Extract Ion Chromatogram (EIC): Plot

195.96.

Isotope Check: Verify the spectrum at the peak apex shows

198 at ~33% intensity of 196.

Fragment Confirmation: Apply 20-30 eV collision energy. Look for the emergence of

112. If

112 appears without

196 (in source), lower the Cone Voltage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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